molecular formula C11H15Br B13157990 1-(3-Bromo-2-methylpropyl)-3-methylbenzene

1-(3-Bromo-2-methylpropyl)-3-methylbenzene

Cat. No.: B13157990
M. Wt: 227.14 g/mol
InChI Key: DSKKDALVYZEFQX-UHFFFAOYSA-N
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Description

1-(3-Bromo-2-methylpropyl)-3-methylbenzene is an organic compound with a complex structure that includes a benzene ring substituted with a brominated alkyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromo-2-methylpropyl)-3-methylbenzene typically involves the bromination of 3-methylbenzene (also known as toluene) followed by alkylation. One common method involves the reaction of toluene with bromine in the presence of a catalyst such as iron(III) bromide to form 3-bromotoluene. This intermediate is then subjected to a Friedel-Crafts alkylation reaction with 2-methylpropene in the presence of a Lewis acid catalyst like aluminum chloride to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced separation techniques such as distillation and crystallization can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromo-2-methylpropyl)-3-methylbenzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids depending on the oxidizing agent used.

    Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Sodium hydroxide in aqueous ethanol at elevated temperatures.

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

    Substitution: 1-(3-Hydroxy-2-methylpropyl)-3-methylbenzene.

    Oxidation: 1-(3-Carboxy-2-methylpropyl)-3-methylbenzene.

    Reduction: 1-(2-Methylpropyl)-3-methylbenzene.

Scientific Research Applications

1-(3-Bromo-2-methylpropyl)-3-methylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Bromo-2-methylpropyl)-3-methylbenzene depends on its chemical reactivity. The bromine atom in the compound makes it a good leaving group, facilitating nucleophilic substitution reactions. The benzene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization. The molecular targets and pathways involved are primarily related to its reactivity with nucleophiles and electrophiles.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Bromo-2-methylpropyl)-3-methylbenzene is unique due to the combination of a brominated alkyl chain and a methyl-substituted benzene ring. This structure imparts distinct chemical properties, making it valuable for specific synthetic applications and research purposes.

Properties

Molecular Formula

C11H15Br

Molecular Weight

227.14 g/mol

IUPAC Name

1-(3-bromo-2-methylpropyl)-3-methylbenzene

InChI

InChI=1S/C11H15Br/c1-9-4-3-5-11(6-9)7-10(2)8-12/h3-6,10H,7-8H2,1-2H3

InChI Key

DSKKDALVYZEFQX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CC(C)CBr

Origin of Product

United States

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